N-Boc-D-cyclohexylglycinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRORWNNGUYQA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479918 | |
| Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188348-00-7 | |
| Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-D-cyclohexylglycinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Aspects and Control in N Boc D Cyclohexylglycinol Chemistry
Elucidating the Absolute Configuration and Enantiomeric Purity
Determining the absolute configuration and ensuring high enantiomeric purity are paramount for the application of N-Boc-D-cyclohexylglycinol in stereospecific syntheses. A suite of advanced analytical techniques is employed to rigorously characterize this chiral amino alcohol.
Advanced Spectroscopic Methods for Stereochemical Assignment
Beyond routine spectroscopic methods, chiroptical techniques are indispensable for the unambiguous assignment of the absolute configuration of chiral molecules like this compound. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, offers a powerful method for determining absolute configuration in solution. theses.czresearchgate.net The experimental VCD spectrum, when compared with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, allows for a confident assignment of the stereochemistry. nih.govnih.gov This technique is particularly valuable as it provides detailed structural information based on the molecule's vibrational modes. nih.gov
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. While obtaining a suitable crystal of this compound itself can be challenging, derivatization to form a crystalline solid is a common strategy. theses.cz The resulting crystal structure provides unequivocal proof of the absolute stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of this compound. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov Various types of CSPs, including those based on macrocyclic glycopeptides like teicoplanin and ristocetin (B1679390) A, have proven effective for the resolution of N-protected amino acids and their derivatives. sigmaaldrich.com The choice of mobile phase, which can be either a reversed-phase or a polar organic mode, is crucial for achieving optimal separation. sigmaaldrich.comchromatographyonline.com
| Analytical Method | Principle | Application to this compound |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Determination of absolute configuration in solution by comparing experimental and calculated spectra. theses.czresearchgate.netnih.gov |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute configuration in the solid state. theses.cz |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Quantification of enantiomeric purity by separating the D- and L-enantiomers. sigmaaldrich.com |
Chiral Derivatizing Agents and NMR Spectroscopy in Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), becomes a powerful tool for determining both the absolute configuration and enantiomeric purity of chiral amino alcohols like this compound. illinois.edu The principle involves reacting the chiral substrate with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification. umn.edu
A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. illinois.eduumn.edu Reaction of this compound with both (R)- and (S)-Mosher's acid chlorides produces a pair of diastereomeric Mosher's esters. umn.edunih.gov By analyzing the differences in the chemical shifts (Δδ) of protons near the chiral center in the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original amino alcohol can be assigned based on established models of the conformational preferences of the Mosher's esters. illinois.eduumn.eduresearchgate.net
The enantiomeric purity can also be accurately determined by integrating the signals corresponding to the two diastereomers in the NMR spectrum. This method provides a reliable alternative to chiral HPLC for assessing the enantiomeric excess of the sample.
| Chiral Derivatizing Agent | Resulting Derivative | Analytical Information Gained |
| (R)- and (S)-Mosher's Acid | Diastereomeric Mosher's esters | Absolute configuration and enantiomeric purity via ¹H NMR analysis of chemical shift differences (Δδ). umn.edunih.gov |
Strategies for Enantioselective Synthesis
The efficient and stereocontrolled synthesis of this compound is crucial for its availability as a chiral building block. Several synthetic strategies have been developed to achieve high enantioselectivity.
Asymmetric Catalysis in the Preparation of this compound and its Derivatives
Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral compounds from prochiral precursors. frontiersin.orgnih.gov In the context of this compound, the asymmetric reduction of a corresponding ketone or imine precursor is a key strategy. Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have demonstrated broad applicability in a variety of asymmetric transformations, including the reduction of carbonyl compounds. sigmaaldrich.com These catalysts can effectively control the stereochemical outcome of the reduction, leading to the desired enantiomer of the amino alcohol.
Recent advancements in asymmetric catalysis, such as metallaphotoredox catalysis, offer innovative routes to chiral amines and their derivatives. frontiersin.orgnih.gov These methods often operate under mild conditions and can provide high levels of enantioselectivity.
| Catalytic System | Transformation | Relevance to this compound Synthesis |
| Chiral Oxazaborolidinium Ions (COBIs) | Asymmetric reduction of ketones | Potential for the enantioselective reduction of an N-Boc-protected aminoketone precursor. sigmaaldrich.com |
| Metallaphotoredox Catalysis | Asymmetric amination/alkylation | Modern approach for the synthesis of chiral amines, applicable to derivatives of this compound. frontiersin.orgnih.gov |
Diastereoselective Synthesis and Control
Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a molecule in a controlled manner, influenced by an existing stereocenter. In the context of this compound chemistry, this can be applied to the synthesis of more complex, stereochemically defined molecules. For instance, the aldehyde derivative, N-Boc-D-cyclohexylglycinal, can undergo diastereoselective nucleophilic additions. The existing stereocenter on the α-carbon to the aldehyde directs the approach of the nucleophile, leading to a preferential formation of one diastereomer of the resulting secondary alcohol.
The stereoselective synthesis of analogs of this compound, where modifications are made to the cyclohexyl ring or other parts of the molecule, often relies on diastereoselective reactions to control the relative stereochemistry of the newly introduced functional groups. beilstein-journals.orgnih.govnih.govbeilstein-journals.org Careful choice of reagents and reaction conditions is crucial to maximize the diastereoselectivity of these transformations.
Advanced Synthetic Methodologies and Transformations Involving N Boc D Cyclohexylglycinol
Synthesis of N-Boc-D-cyclohexylglycinol Precursors
The primary precursor for this compound is the chiral amino alcohol, D-cyclohexylglycinol. The synthesis of such chiral 1,2-amino alcohols is a fundamental task in organic chemistry, with several established routes. acs.orgacs.org A common and direct method involves the reduction of the corresponding α-amino acid, D-cyclohexylglycine, or its ester derivatives.
The reduction of the carboxylic acid or ester functionality can be efficiently achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are frequently employed for the conversion of amino acid esters to their corresponding amino alcohols. acs.org This transformation is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and is known to proceed without racemization of the chiral center.
Once the precursor, D-cyclohexylglycinol, is obtained, the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amine is a straightforward process. This reaction is generally performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base, such as sodium hydroxide (B78521) or triethylamine, in an aqueous or organic solvent system. The Boc group serves to mask the nucleophilicity of the amine, enabling selective reactions at other sites of the molecule.
Derivatization Strategies for this compound
The trifunctional nature of this compound, possessing a hydroxyl group, a cyclohexyl ring, and a protected amine, allows for a wide array of chemical modifications. These derivatizations are key to incorporating this chiral scaffold into more complex target molecules.
Functional Group Interconversions at the Hydroxyl Moiety
The primary hydroxyl group in this compound is a prime site for synthetic manipulation. Oxidation of this alcohol to the corresponding chiral aldehyde, N-Boc-D-cyclohexylglycinal, is a particularly valuable transformation, as α-amino aldehydes are important intermediates in pharmaceutical synthesis.
To avoid epimerization of the adjacent stereocenter, which is a common issue with N-protected α-amino aldehydes, mild oxidation conditions are required. wikipedia.org The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this purpose. wikipedia.orgwikipedia.org It operates under neutral pH and at room temperature, offering high yields and chemoselectivity while preserving the stereochemical integrity of the molecule. wikipedia.orgalfa-chemistry.com Other methods like the Swern oxidation can also be used, but DMP is often preferred for its ability to minimize racemization in these sensitive substrates. wikipedia.org Beyond oxidation, the hydroxyl group can undergo standard transformations such as esterification with acyl chlorides or carboxylic acids, and etherification with alkyl halides to introduce a variety of functional groups.
Modifications of the Cyclohexyl Ring System
The non-aromatic, saturated cyclohexyl ring is a defining feature of this compound, contributing to the lipophilicity and three-dimensional structure of its derivatives. pharmablock.com While direct functionalization of the C-H bonds on the unactivated ring is challenging, one of the most significant transformations is its dehydrogenation to an aromatic phenyl ring.
This aromatization can be achieved through catalytic dehydrogenation using heterogeneous catalysts, such as platinum on alumina (B75360) (Pt/Al₂O₃), under elevated temperatures. rsc.org This reaction effectively converts the cyclohexylglycinol scaffold into a phenylglycinol derivative, drastically altering the electronic and steric properties of the molecule. This transformation can be a strategic step in the synthesis of certain classes of compounds where an aromatic moiety is desired.
Manipulations of the Boc-Protected Amine
The Boc-protected amine is central to the molecule's utility, offering both a stable masking group and a latent site for further functionalization upon its removal.
The removal of the Boc group is one of the most frequent operations in synthetic sequences involving this protecting group. acs.org The acid-labile nature of the Boc group is its primary characteristic, allowing for its cleavage under a variety of acidic conditions. fiveable.menih.gov However, advanced methodologies focus on achieving selectivity and mildness, particularly in the presence of other acid-sensitive functionalities.
A range of strategies exist for Boc deprotection, from traditional strong acids to modern thermal and catalytic methods. Thermal deprotection, which can be performed simply by heating the substrate in a suitable solvent or even under solvent-free conditions, is an attractive green chemistry approach. acsgcipr.orgresearchgate.net Continuous flow reactors can be used to achieve high temperatures safely, enabling rapid and efficient deprotection. acs.org This method also allows for selective deprotection by carefully controlling the temperature, which can differentiate between Boc groups on alkyl versus aryl amines. acs.org Milder, alternative reagents have also been developed to enhance functional group tolerance. jlu.edu.cnuky.edunih.gov
| Method | Reagents/Conditions | Key Advantages | Considerations | Ref. |
|---|---|---|---|---|
| Standard Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane/EtOAc | Fast, reliable, and widely used. | Harsh conditions can cleave other acid-labile groups (e.g., t-butyl esters). | acs.orgnih.gov |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, TFE, water) or solvent-free; often in a flow reactor. | No acid catalyst required; can be highly selective based on temperature control; environmentally friendly. | Requires high temperatures which may not be suitable for all substrates. | acs.orgacsgcipr.orgresearchgate.net |
| Mild Lewis/Protic Acid | Oxalyl chloride in methanol. | Very mild room temperature conditions; tolerant of many functional groups. | Reagent is moisture-sensitive. | uky.edunih.gov |
| Heterogeneous Catalysis | Silica gel in refluxing toluene. | Simple work-up (filtration); selective for N-Boc over Cbz and Fmoc. | High temperatures required; reaction times can be several hours. | jlu.edu.cn |
Following the removal of the Boc group to unmask the primary amine of D-cyclohexylglycinol, the nitrogen atom becomes available for N-alkylation and N-arylation reactions, which are fundamental C-N bond-forming processes.
N-Alkylation: Traditional N-alkylation with alkyl halides often suffers from issues of over-alkylation and the generation of stoichiometric waste. nih.gov Modern, more efficient methods are preferred. Reductive amination is a powerful strategy that involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Another advanced approach is "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which uses alcohols as alkylating agents with a ruthenium or iridium catalyst. nih.gov This method is highly atom-economical, producing only water as a byproduct. nih.gov
N-Arylation: The formation of an N-aryl bond typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a premier method for this transformation, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.orgacsgcipr.orgalfa-chemistry.com This reaction is highly versatile with a broad substrate scope. wikipedia.org Copper-catalyzed N-arylation (Ullmann-type reaction) provides an alternative, and in the case of amino alcohols, the choice of catalyst and conditions can be crucial for achieving selective N-arylation over competing O-arylation. nih.govacs.orgacs.org Developing protocols that can selectively target the nitrogen atom in the presence of the nearby hydroxyl group is a key challenge that highlights the sophistication of modern catalytic systems. acs.orgnih.gov
Application as a Chiral Building Block in Complex Molecule Synthesis
The utility of this compound as a chiral building block stems from its ability to introduce a specific stereochemistry into a target molecule. The bulky cyclohexyl group can influence the stereochemical outcome of reactions at adjacent centers, while the protected amine and alcohol functionalities provide handles for a variety of chemical transformations.
While direct incorporation of this compound into peptide chains is not the standard method for creating peptides, its corresponding acid, N-Boc-D-cyclohexylglycine, is a common building block. The synthesis of peptides and peptidomimetics often involves the use of N-protected amino acids. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the amine functionality of amino acids during peptide synthesis. It is stable under various coupling conditions but can be readily removed with mild acid treatment.
The general strategy for peptide synthesis using Boc-protected amino acids involves:
Protection: The N-terminus of an amino acid (like D-cyclohexylglycine) is protected with a Boc group.
Activation: The carboxylic acid group of the N-Boc-amino acid is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).
Coupling: The activated amino acid is coupled with the free N-terminus of another amino acid or a growing peptide chain.
Deprotection: The Boc group is removed from the newly added amino acid to expose a new N-terminus for the next coupling reaction.
This compound can be seen as a reduced form of N-Boc-D-cyclohexylglycine. In the context of peptidomimetics, which are molecules that mimic the structure and function of peptides, this compound could serve as a precursor to introduce modified backbones or side chains that differ from natural peptides, potentially enhancing stability or biological activity.
N-Boc protected amino alcohols are valuable precursors for the synthesis of chiral heterocycles, particularly oxazolidinones. These heterocyclic scaffolds are present in numerous biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis.
The synthesis of a chiral oxazolidinone from an N-Boc-amino alcohol like this compound typically involves an intramolecular cyclization. This can be achieved by treating the amino alcohol with a phosgene (B1210022) equivalent or a carbonate source, which reacts with both the alcohol and the deprotected amine to form the cyclic carbamate (B1207046) structure of the oxazolidinone. The stereochemistry of the starting amino alcohol is transferred to the resulting oxazolidinone. For example, (R)-N-Boc-D-cyclohexylglycinol would be expected to yield a (4R)-4-cyclohexyloxazolidin-2-one derivative.
Table 1: Potential Chiral Heterocycles from this compound
| Starting Material | Reagents for Cyclization | Product |
|---|
This table represents a potential synthetic transformation based on established chemical principles for related N-Boc amino alcohols.
Chiral building blocks derived from amino acids are fundamental in the total synthesis of many natural products. While specific examples detailing the use of this compound in a completed natural product synthesis are not prominent in readily accessible literature, its structural motif is relevant. The synthesis of complex natural products often relies on a chiron approach, where readily available chiral molecules from nature (the "chiral pool"), such as amino acids, are used as starting materials.
The general process would involve utilizing this compound as a scaffold onto which further complexity is built. The alcohol can be oxidized to an aldehyde or carboxylic acid for further C-C bond-forming reactions, or it can be converted into a leaving group for substitution reactions. The protected amine, once deprotected, can participate in amide bond formations or other N-centered reactions. The inherent chirality of the molecule guides the stereochemistry of subsequent transformations, which is crucial for achieving the correct stereoisomer of the target natural product. For example, the reduction of N-Boc-D-cyclohexylglycine with reagents like borane (B79455) or lithium aluminum hydride would yield this compound, which could then be used in subsequent synthetic steps.
Bioactive scaffolds are core molecular structures that can be chemically modified to create a library of compounds for biological screening. The goal is to find new therapeutic agents. Chiral molecules are often used as the basis for these scaffolds to explore the impact of stereochemistry on biological activity.
This compound, with its defined stereocenter and orthogonal protecting groups, is a suitable candidate for the construction of such scaffolds. The cyclohexyl group provides lipophilicity, which can be important for membrane permeability, while the amino and alcohol groups are points for diversification. Through combinatorial chemistry approaches, different functional groups can be attached at these positions to generate a library of related compounds. These compounds can then be tested for various biological activities, such as enzyme inhibition or receptor binding.
Cascade and Multicomponent Reactions Utilizing this compound
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are similar in that three or more reactants combine in a one-pot reaction to form a product that contains portions of all the reactants. These reaction types are highly valued for their efficiency and ability to rapidly build molecular complexity.
While specific cascade or multicomponent reactions that explicitly utilize this compound are not widely reported, its functional groups are amenable to such transformations. For instance, after oxidation of the alcohol to an aldehyde, the resulting N-Boc-D-cyclohexylglycinal could potentially participate in MCRs like the Ugi or Passerini reactions. These reactions are powerful tools for the synthesis of peptide-like structures and other complex molecules. The presence of the N-Boc protecting group would be compatible with many MCR conditions, and the chiral center would influence the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products.
Mechanistic Investigations of Reactions Involving N Boc D Cyclohexylglycinol
Elucidating Reaction Pathways and Intermediates
The reaction pathways of N-Boc-D-cyclohexylglycinol are largely dictated by its three key features: the chiral amino alcohol backbone, the bulky cyclohexyl group, and the acid-labile N-Boc protecting group. Investigations into its reactivity focus on transformations of the hydroxyl and the protected amine functionalities.
One of the most fundamental reactions involving this compound is the deprotection of the amine. The widely accepted mechanism for the acid-catalyzed cleavage of the Boc group proceeds through a series of well-defined intermediates. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by a fragmentation step that generates a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine of D-cyclohexylglycinol, along with carbon dioxide.
Under different conditions, specifically with strong bases, N-Boc protected amines can follow an alternative reaction pathway. Deprotonation of the carbamate (B1207046) -NH moiety can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. This highly reactive isocyanate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas or urethanes, respectively. This pathway highlights the dual reactivity of the carbamate group under different pH regimes.
Reactions involving the hydroxyl group, such as esterification or etherification, typically proceed through standard nucleophilic substitution or addition mechanisms. The chiral center adjacent to the hydroxyl group, influenced sterically by the cyclohexyl and N-Boc groups, plays a critical role in directing the stereochemical outcome of these reactions, making this compound a valuable chiral auxiliary.
Influence of the Cyclohexyl Moiety on Steric and Electronic Effects
The cyclohexyl group is a non-polar, bulky substituent that exerts a profound influence on the reactivity and selectivity of reactions involving this compound primarily through steric effects. Its large size creates significant steric hindrance around the adjacent stereocenter, which is a key factor in its effectiveness as a chiral directing group.
In asymmetric synthesis, the cyclohexyl moiety can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. This steric control is fundamental to achieving high levels of diastereoselectivity. For example, when the hydroxyl group of this compound is oxidized to a ketone, subsequent reduction is highly influenced by the cyclohexyl group, leading to the preferential formation of one diastereomer. The chair conformation of the cyclohexane ring further defines the spatial arrangement of the molecule, creating a rigid and predictable chiral environment.
Electronically, the cyclohexyl group is a simple alkyl group and is considered to be weakly electron-donating through an inductive effect. This electronic contribution is generally minor compared to its steric influence and does not significantly alter the reactivity of the nearby amino and hydroxyl groups. Its primary role remains the steric control that is essential for asymmetric induction, making derivatives of cyclohexylglycine and cyclohexylglycinol valuable tools in the synthesis of enantiomerically pure compounds.
Computational Chemistry and Molecular Modeling in Mechanistic Studies
Computational chemistry and molecular modeling have become indispensable tools for the in-depth investigation of reaction mechanisms at the molecular level. For complex chiral molecules like this compound, these methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Techniques such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction. This allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy pathway connecting reactants to products, the most likely reaction mechanism can be elucidated. For this compound, computational studies can model the deprotection of the Boc group, confirming the step-wise mechanism and calculating the activation energies for each step.
Molecular modeling is also used to rationalize the stereochemical outcomes of reactions. By building computational models of the transition states leading to different stereoisomers, the energy difference between these competing pathways can be calculated. The transition state with the lower activation energy will correspond to the major product observed experimentally. This approach is particularly valuable for understanding the role of the cyclohexyl and Boc groups in directing stereoselectivity. For example, modeling the transition state of a nucleophilic addition to a derivative of this compound can visually and energetically demonstrate how the bulky groups block one face of the molecule, thereby explaining the observed diastereoselectivity.
Furthermore, computational methods can predict various molecular properties, such as bond dissociation energies, charge distributions, and molecular orbital interactions. This information helps to explain the electronic effects that influence reactivity and can guide the design of new catalysts or reagents that are optimized for a specific transformation.
Analytical and Spectroscopic Characterization Beyond Basic Identification
Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. wpmucdn.comnih.govnd.edu While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) and multidimensional NMR experiments are necessary for unambiguous assignment and detailed conformational insights.
For N-Boc-D-cyclohexylglycinol, techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the cyclohexyl ring and the ethyl backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, resolving ambiguities in the crowded ¹³C spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the molecular framework, for instance, by connecting the Boc protecting group to the nitrogen atom and the cyclohexyl moiety to the chiral center.
Conformational analysis, which examines the spatial arrangement of atoms, relies heavily on Nuclear Overhauser Effect Spectroscopy (NOESY). auremn.org.brcopernicus.org This technique identifies protons that are close in space, even if they are not directly connected through bonds. For this compound, NOESY data can reveal the preferred orientation of the bulky cyclohexyl and Boc groups relative to the rest of the molecule, providing critical information about the dominant conformers in solution. nih.gov The analysis of coupling constants, particularly ³J(H,H) values, further aids in determining dihedral angles and refining the conformational model. semanticscholar.org
Table 1: Advanced NMR Techniques for the Analysis of this compound
| Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar couplings | Maps connectivity of protons in the cyclohexyl ring and ethyl backbone. |
| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its corresponding carbon atom. |
| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity across the entire molecule, including the Boc group. |
| NOESY | ¹H-¹H spatial proximity | Determines the preferred 3D arrangement and conformational preferences. |
Mass Spectrometry for Derivatization and Metabolite Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, confirming its molecular formula (C₁₃H₂₅NO₃). Predicted mass spectrometry data shows the expected mass-to-charge ratios (m/z) for various adducts that can form in the ion source. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 244.19072 |
| [M+Na]⁺ | 266.17266 |
| [M+K]⁺ | 282.14660 |
| [M+NH₄]⁺ | 261.21726 |
| [M-H]⁻ | 242.17616 |
| Data sourced from PubChemLite. uni.lu |
In some analytical contexts, chemical derivatization is employed to improve the chromatographic behavior or ionization efficiency of an analyte. nih.gov For this compound, the primary alcohol group (-CH₂OH) could be targeted for derivatization, for example, through silylation, to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
While specific metabolite profiling studies for this compound are not extensively documented, MS is the central technique for such investigations. nih.gov In a hypothetical metabolic study, researchers would use liquid chromatography-mass spectrometry (LC-MS) to search for potential biotransformation products. This involves looking for specific mass shifts corresponding to common metabolic reactions, such as oxidation (hydroxylation) of the cyclohexyl ring (+16 Da), or cleavage of the Boc group (-100 Da).
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound is a chiral compound, verifying its enantiomeric purity is critical. The enantiomeric excess (ee) is a measure of the purity of one enantiomer in a mixture and is most commonly determined using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method. heraldopenaccess.usuma.es The CSP creates a chiral environment that allows for the differential interaction of the D- and L-enantiomers, resulting in their separation into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess. A common method for related compounds involves using a polysaccharide-based chiral column. rsc.org
Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane: Isopropyl alcohol = 90:10 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Conditions are based on methods used for similar N-acylated amino allyl esters. rsc.org |
Chiral Gas Chromatography (GC) is another technique for enantiomeric separation, though it is often necessary to derivatize the analyte to increase its volatility. gcms.cz The hydroxyl group of this compound could be converted to an ester or silyl (B83357) ether before analysis on a chiral GC column, such as one containing a cyclodextrin (B1172386) derivative. nih.gov
X-ray Crystallography for Absolute Stereochemistry Confirmation
While chiral chromatography can determine enantiomeric purity, X-ray crystallography provides the most definitive and unambiguous confirmation of absolute stereochemistry. soton.ac.ukresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the molecule as it exists in the crystal lattice, showing the exact spatial arrangement of every atom.
For this compound, a successful crystal structure determination would unequivocally confirm the D-configuration, corresponding to an (R)-configuration at the chiral center according to Cahn-Ingold-Prelog priority rules. This is achieved through the anomalous dispersion effect, where the scattering of X-rays by the atoms allows for the differentiation between the actual molecule and its mirror image. thieme-connect.de Although obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data on bond lengths, bond angles, and solid-state conformation is unparalleled in its precision. nih.gov While crystal structures for closely related molecules have been reported, demonstrating the applicability of the technique, a specific structure for this compound is not publicly available. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-D-cyclohexylglycinol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodology :
- Route Selection : Compare methods such as Boc-protection of D-cyclohexylglycinol under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF with DMAP catalysis) .
- Condition Optimization : Vary solvents (e.g., DCM vs. THF), temperatures (0°C to room temperature), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC.
- Characterization : Use H/C NMR to confirm Boc-group incorporation (e.g., tert-butyl signals at ~1.4 ppm in H NMR) and chiral HPLC to assess enantiopurity .
- Table 1 : Yield vs. Solvent Comparison
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| THF | 0 | 78 | 99 |
| DCM | 25 | 65 | 97 |
Q. How can researchers verify the identity and purity of this compound?
- Methodology :
- Spectroscopic Analysis : Combine H NMR (e.g., cyclohexyl protons at 1.0–2.0 ppm), IR (Boc carbonyl stretch ~1680–1720 cm), and mass spectrometry for molecular ion confirmation.
- Chiral Purity : Use chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .
- Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Methodology :
- Storage : Store under inert gas (argon) at –20°C in airtight containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the Boc group.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or peptide coupling?
- Methodology :
- Comparative Studies : Synthesize both D- and L-enantiomers and compare their performance in model reactions (e.g., peptide bond formation using HATU/DIPEA).
- Mechanistic Probes : Use DFT calculations to analyze transition-state geometries and steric effects of the cyclohexyl group on reaction pathways .
- Table 2 : Enantioselectivity in Peptide Coupling
| Catalyst | ee (%) | Coupling Efficiency (%) |
|---|---|---|
| HATU | 99 | 92 |
| EDCI/HOBt | 95 | 88 |
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Data Reconciliation : Cross-reference NMR shifts and coupling constants across multiple solvents (CDCl, DMSO-d) and concentrations. Validate against computational predictions (e.g., ACD/Labs or MestReNova simulations) .
- Collaborative Verification : Share samples with independent labs for reproducibility testing, adhering to NIH guidelines for transparent reporting .
Q. How can this compound serve as a chiral auxiliary in complex natural product synthesis?
- Methodology :
- Case Study : Incorporate the compound into a taxol side-chain analogue. Monitor diastereoselectivity in key steps (e.g., aldol reactions) via F NMR or X-ray crystallography.
- Optimization : Screen Lewis acids (e.g., Ti(OiPr) vs. BF-OEt) to enhance stereochemical outcomes .
Q. What are the limitations of current synthetic protocols for this compound, and how can they be improved?
- Methodology :
- Critical Review : Identify common pitfalls (e.g., racemization during Boc deprotection) through literature meta-analysis.
- Innovative Solutions : Test microwave-assisted synthesis to reduce reaction times or enzyme-mediated protection for greener chemistry .
Methodological Guidelines
- Experimental Reproducibility : Document all procedures in detail, including solvent purity, equipment calibration, and exact reagent grades. Provide raw spectral data in supporting information .
- Ethical Data Reporting : Disclose conflicts (e.g., proprietary catalysts) and adhere to NIH preclinical guidelines for transparency .
- Literature Evaluation : Prioritize peer-reviewed journals over preprint repositories. Use tools like SciFinder to track citation metrics and methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
